

Fimepinostat-Induced DNA Damage Assessment: A Technical Support Guide

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Compound of Interest					
Compound Name:	Fimepinostat				
Cat. No.:	B612121	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing DNA damage induced by **Fimepinostat** (also known as CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fimepinostat?

Fimepinostat is an orally bioavailable small molecule that dually inhibits Class I PI3K and Class I and II HDAC enzymes.[1] This dual inhibition disrupts critical cellular pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of the MYC oncogene, all of which are linked to its anti-cancer and DNA-damaging effects.[3]

Q2: At what concentrations and for how long should I treat my cells with **Fimepinostat** to observe DNA damage?

The optimal concentration and incubation time for **Fimepinostat** are cell-line dependent. However, published studies provide a general range to begin optimization.



Cell Line Type	Fimepinostat Concentration	Incubation Time	Observed Effect	Reference
Hepatocellular Carcinoma (SMMC-7721, HuH-7)	5 - 60 nM	24 - 36 hours	G2/M arrest, Apoptosis	[4]
HIV-1 Latently Infected J-lat Tat- GFP cells	25 nM	48 hours	Latency reversal	[5]
Pancreatic Cancer (Aspc-1, Capan-1)	Not specified	48 hours	Western blot analysis	[1]
Various Cancer Cell Lines	72 hours	Growth inhibition	[1]	

It is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions for observing DNA damage.

Q3: How does Fimepinostat's dual PI3K/HDAC inhibition lead to DNA damage?

The inhibition of HDACs can alter chromatin structure, making DNA more accessible to damaging agents and potentially impairing DNA repair processes. The inhibition of the PI3K/AKT/mTOR pathway can also impact the DNA damage response (DDR). The combination of these effects can lead to an accumulation of DNA damage. Furthermore, **Fimepinostat** has been shown to downregulate proteins involved in the DNA damage response, such as Wee1 and CHK1.[6]

Q4: What is the role of c-Myc suppression in **Fimepinostat**-induced DNA damage?

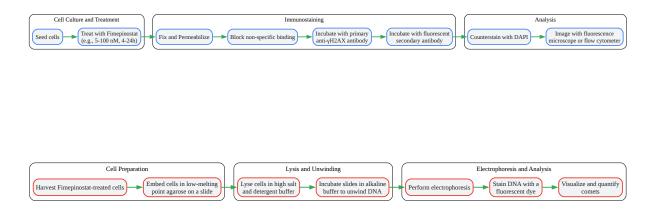
Fimepinostat has been shown to decrease the expression of the oncoprotein c-Myc.[3] c-Myc is known to be involved in cell proliferation and can also influence the cellular response to DNA damage. Suppression of c-Myc by **Fimepinostat** can contribute to cell cycle arrest and apoptosis, which are often consequences of significant DNA damage.



Troubleshooting Guides for Key Assays yH2AX Staining for DNA Double-Strand Breaks

The phosphorylation of histone H2AX at serine 139 (yH2AX) is an early cellular response to DNA double-strand breaks (DSBs).

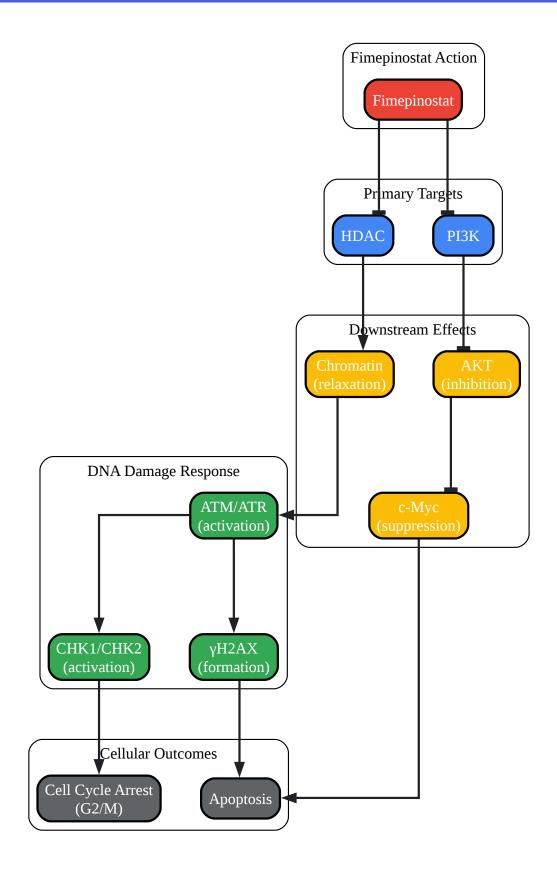
Experimental Workflow for yH2AX Staining











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